

Application Note: Quantitative Analysis of Hamamelose using HPLC-MS/MS

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Compound of Interest

Compound Name: *Hamamelose*

Cat. No.: *B1210370*

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Introduction

Hamamelose (2-C-hydroxymethyl-D-ribose) is a rare branched-chain sugar with potential biological activities. Its presence in witch hazel (*Hamamelis virginiana*) extracts contributes to the plant's therapeutic properties. Accurate and precise quantification of **hamamelose** is essential for the quality control of herbal products and for pharmacokinetic studies in drug development. This application note details a sensitive and selective HPLC-MS/MS method for the analysis of **hamamelose**. The method utilizes Hydrophilic Interaction Chromatography (HILIC) for optimal retention of the polar **hamamelose** molecule, coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Experimental Protocols

1. Sample Preparation (from Plant Material)

Sample preparation is a critical step to eliminate interferences and enhance analytical sensitivity.^[1] A gentle extraction method is recommended to preserve the integrity of the analyte.^[2]

- Homogenization: Weigh 1 gram of dried and ground plant material (e.g., *Hamamelis* leaves).
- Extraction:

- Add 10 mL of 70% methanol in water to the homogenized sample.[3]
- Sonicate the mixture for 15 minutes in an ultrasonic bath.[3]
- Centrifuge the extract at 10,000 x g for 10 minutes.[3]
- Collect the supernatant.
- Repeat the extraction process on the pellet one more time to ensure complete recovery.
- Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

The analysis is performed using an HPLC system coupled to a triple quadrupole mass spectrometer.

- HPLC Conditions: Hydrophilic Interaction Chromatography (HILIC) is employed for the separation of polar compounds like sugars.[4]

Parameter	Value
Column	HILIC Column (e.g., 150 mm x 2.0 mm, 5 µm)[5]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-2 min: 95% B; 2-10 min: 95-70% B; 10-12 min: 70% B; 12-13 min: 70-95% B; 13-18 min: 95% B
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

- Mass Spectrometry Conditions: Analysis is performed in negative ion electrospray ionization (ESI) mode. Sugars can be challenging to ionize, but often form adducts or deprotonated molecules.^[4]

Parameter	Value
Ionization Mode	Negative ESI
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temp.	350 °C
Gas Flow	600 L/hr
Collision Gas	Argon

- Multiple Reaction Monitoring (MRM) Parameters: The precursor ion for **hamamelose** (C₆H₁₂O₆, MW: 180.16 g/mol) is the deprotonated molecule [M-H]⁻ at m/z 179. Product ions are generated through collision-induced dissociation (CID).

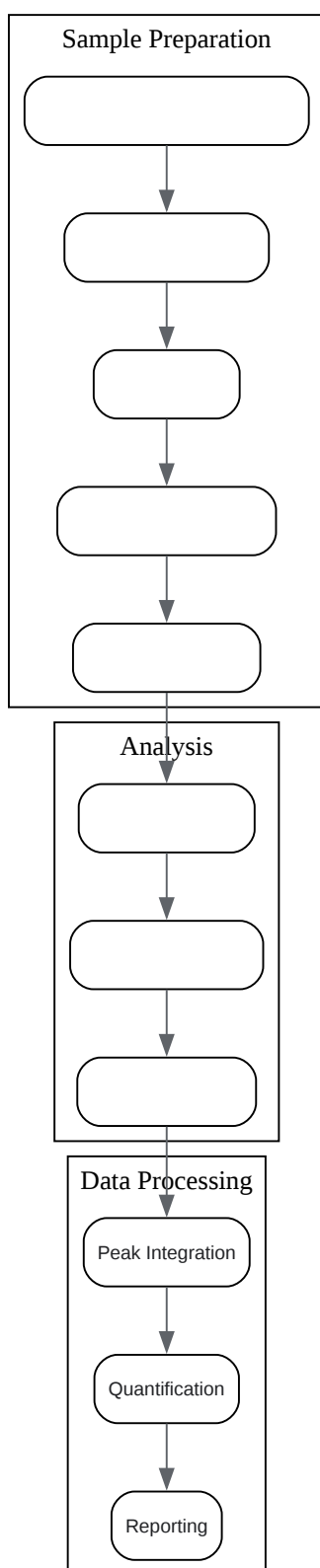
Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Hamamelose	179	89	59	15

Data Presentation

The following table summarizes the expected performance characteristics of the described HPLC-MS/MS method for **hamamelose** quantification.

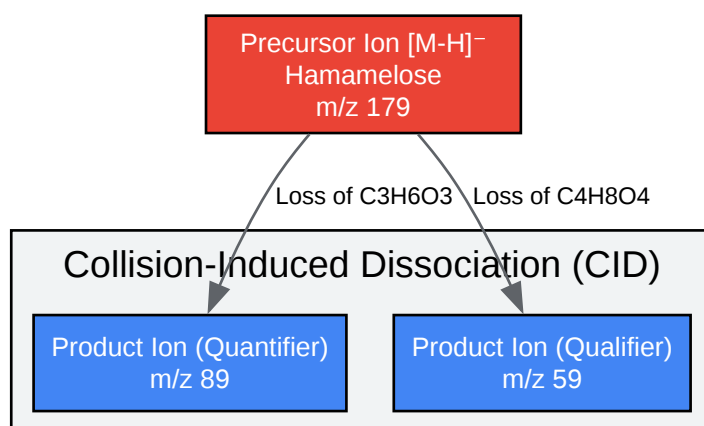
Parameter	Expected Performance
Linearity (R^2)	> 0.995
Limit of Detection (LOD)	1 ng/mL
Limit of Quantification (LOQ)	5 ng/mL
Precision (%RSD)	< 10%
Accuracy (% Recovery)	90-110%
Retention Time	~ 7.5 min

Visualizations



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Caption: Experimental workflow for HPLC-MS/MS analysis of **hamamelose**.



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Caption: Proposed fragmentation pathway for **hamamelose** in negative ESI mode.

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